molecular formula C10H12O2 B1321629 2-Ethoxy-5-methylbenzaldehyde CAS No. 116529-99-8

2-Ethoxy-5-methylbenzaldehyde

Cat. No.: B1321629
CAS No.: 116529-99-8
M. Wt: 164.2 g/mol
InChI Key: RSGOAAROJJWZSJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group at the second position and a methyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-5-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-ethoxy-5-methylbenzene with an appropriate formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-5-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methylbenzaldehyde involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, participating in electrophilic aromatic substitution reactions. The ethoxy and methyl groups on the benzene ring influence its reactivity and the orientation of incoming substituents .

Comparison with Similar Compounds

    2-Methoxy-5-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxybenzaldehyde: Lacks the methyl group at the fifth position.

    5-Methylbenzaldehyde: Lacks the ethoxy group at the second position

Uniqueness: 2-Ethoxy-5-methylbenzaldehyde is unique due to the combined presence of both ethoxy and methyl groups, which influence its chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2-ethoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGOAAROJJWZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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